![molecular formula C25H28N6O2 B2583632 (2r)-N-[4-[2-[(4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl]phenyl]pyrrolidine-2-Carboxamide CAS No. 945750-13-0](/img/structure/B2583632.png)

(2r)-N-[4-[2-[(4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl]phenyl]pyrrolidine-2-Carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

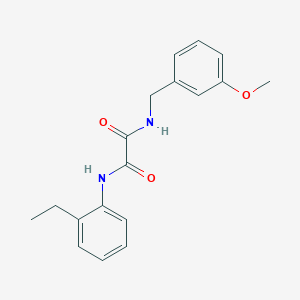

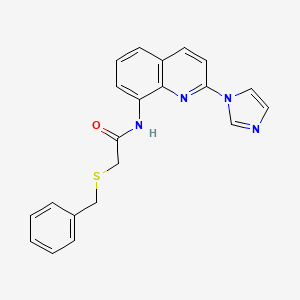

“(2r)-N-[4-[2-[(4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl]phenyl]pyrrolidine-2-Carboxamide” is a compound with the molecular formula C25H28N6O2 and a molecular weight of 444.539. It belongs to the class of organic compounds known as phenylmorpholines, which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other .

Molecular Structure Analysis

The molecular structure of this compound includes a morpholine ring and a benzene ring, which are linked together . For more detailed structural analysis, you may need to refer to specific studies or use molecular modeling software.Scientific Research Applications

Antitubercular Activity

Research has demonstrated the potential of certain carboxamide derivatives, similar in structural complexity to the compound , in acting against various strains of Mycobacterium tuberculosis. These compounds have been evaluated for their antitubercular activity, highlighting the importance of structural modifications to enhance bioactivity against tuberculosis. The modification of such structures can lead to compounds with significant activity against both drug-susceptible and drug-resistant strains of tuberculosis, providing a pathway for the development of new antitubercular agents (Asif, 2014).

Central Nervous System (CNS) Drug Development

Compounds featuring the pyrrolidine-2-carboxamide motif have been recognized for their potential in CNS drug development. For instance, stereochemistry studies on phenylpiracetam and its methyl derivative have shown the significance of the pyrrolidin-2-one pharmacophore in creating central nervous system agents. These agents are capable of facilitating memory processes and attenuating the impairment of cognitive functions, demonstrating the versatility of pyrrolidine derivatives in medicinal chemistry (Veinberg et al., 2015).

Synthesis of Novel CNS Acting Drugs

The exploration of functional chemical groups for the synthesis of compounds with potential CNS activity has identified nitrogen-containing heterocycles, such as pyrimidines, as critical structures. These heterocycles form the basis for synthesizing compounds with diverse CNS effects, from antidepressant to anticonvulsant activities. This research underlines the significance of nitrogen heterocycles, akin to the structural components of the compound , in developing new CNS drugs (Saganuwan, 2017).

DPP IV Inhibitors for Diabetes Treatment

The pyrrolidine and pyrimidine moieties are instrumental in the design of dipeptidyl peptidase IV (DPP IV) inhibitors, which are key in managing type 2 diabetes mellitus. This class of inhibitors underscores the therapeutic potential of pyrrolidine derivatives in addressing a prevalent metabolic disorder by enhancing the incretin system's role in glucose homeostasis (Mendieta et al., 2011).

Mechanism of Action

Target of Action

The primary target of (2r)-N-[4-[2-[(4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl]phenyl]pyrrolidine-2-Carboxamide is Signal Transducers and Activators of Transcription 6 (STAT6) . STAT6 is a key regulator of the type 2 helper T (Th2) cell immune response .

Mode of Action

This compound interacts with STAT6, inhibiting its activity . This compound shows potent STAT6 inhibition with an IC50 of 0.70nM .

Biochemical Pathways

The inhibition of STAT6 by this compound affects the Th2 cell differentiation pathway . It inhibits Th2 differentiation in mouse spleen T cells induced by interleukin (IL)-4 with an IC50 of 0.28 nM without affecting type 1 helper T (Th1) cell differentiation induced by IL-12 .

Pharmacokinetics

This compound exhibits good oral bioavailability. In mice, the oral bioavailability of this compound is reported to be 25% .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of STAT6 activity and the subsequent suppression of Th2 cell differentiation . This leads to a potential therapeutic effect for allergic diseases such as asthma and atopic diseases .

Biochemical Analysis

Biochemical Properties

The compound (2r)-N-[4-[2-[(4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl]phenyl]pyrrolidine-2-Carboxamide interacts with STAT6, a protein involved in the Th2 cell immune response . It inhibits STAT6 with an IC50 of 0.70nM . This interaction affects the differentiation of Th2 cells induced by interleukin (IL)-4 .

Cellular Effects

In terms of cellular effects, this compound influences cell function by inhibiting Th2 differentiation in mouse spleen T cells induced by IL-4 . It does not affect type 1 helper T (Th1) cell differentiation induced by IL-12 .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with STAT6, leading to its inhibition . This results in changes in gene expression related to Th2 cell differentiation .

Properties

IUPAC Name |

(2R)-N-[4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]phenyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O2/c32-24(23-2-1-12-26-23)28-19-5-3-18(4-6-19)22-11-13-27-25(30-22)29-20-7-9-21(10-8-20)31-14-16-33-17-15-31/h3-11,13,23,26H,1-2,12,14-17H2,(H,28,32)(H,27,29,30)/t23-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOCDPQFIXDIMS-HSZRJFAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[3-(4-fluorophenoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2583550.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B2583552.png)

![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B2583558.png)

![2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2583562.png)

![2-[2-(3,5-dimethoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B2583563.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B2583564.png)

![2,3-Dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2583567.png)